

# Docking studies of 1-(2-Ethoxyethyl)-1,4-diazepane with target proteins

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## Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1,4-diazepane

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## Docking Studies of 1,4-Diazepane Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct docking studies for **1-(2-Ethoxyethyl)-1,4-diazepane** were identified in the public domain at the time of this report. This guide provides a comparative analysis of docking studies performed on structurally related 1,4-diazepane and benzodiazepine derivatives to offer insights into their potential interactions with various protein targets.

## Introduction

1,4-diazepanes are a class of seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This guide summarizes the findings from various docking studies on 1,4-diazepane derivatives, presenting a comparison of their binding affinities and interaction patterns with different biological targets.

## Comparative Docking Performance of 1,4-Diazepane Derivatives

The following table summarizes the quantitative data from various docking studies on 1,4-diazepane and benzodiazepine derivatives against different protein targets. The docking score, typically represented as binding energy (in kcal/mol), indicates the predicted affinity of the ligand for the protein, with more negative values suggesting stronger binding.

Compound Class	Specific Derivative(s)	Target Protein(s)	Docking Score (kcal/mol) / IC50	Reference Compound / Alternative	Reference Compound Score / IC50
1,4-Benzodiazepine	Diazepam, Flunitrazepam	GABA-A Receptor	Not explicitly quantified in terms of a single score, but orientations were modeled.	-	-
Pyrrolo[3,2-e][1,2]diazepine	Fused 1H-pyrrole derivatives	EGFR, CDK2	Not explicitly provided as docking scores, but potent anticancer activities (IC50 = 0.009 to 2.195 $\mu$ M) were reported and supported by docking studies.[3]	Doxorubicin	IC50 = 0.008 $\mu$ M[3]
1,4-Benzodiazepine	Novel synthesized derivatives	GABA-A Receptor	Good dock scores reported, with specific values not detailed in the abstract. [1]	Diazepam	Compared favorably in pharmacological evaluations. [1]

1,4-Diazepane	Benzofurane and quinoline substituted derivatives	Sigma-1 Receptor ( $\sigma 1R$ )	High affinity ( $K_i = 8$ and $19$ nM for compounds 2c and 2d respectively), supported by molecular dynamics.[2]	Piperidine-based compounds	Diazepane series showed enhanced affinity.[2]
1,4-Diazepane	Novel synthesized derivatives	Factor Xa	Potent inhibitory activity ( $IC_{50} = 6.8$ nM for compound 13).[4]	-	-
Quinoline-based compounds	Levofloxacin	Human kallikrein 7 in complex with a 1,4-diazepane-7-one 1-acetamide derivative	-6.6 to -5.4 kcal/mol	Other quinoline-based drugs	Levofloxacin showed superior properties.[5]

## Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies cited in the reviewed studies generally adhere to a standard molecular docking protocol. A detailed, generalized workflow is provided below.

### Ligand and Protein Preparation

- **Ligand Preparation:** The three-dimensional structures of the 1,4-diazepane derivatives and any comparative compounds are typically generated using chemical drawing software (e.g., ChemDraw, MarvinSketch). Energy minimization is then performed using a suitable force

field (e.g., MMFF94) to obtain a stable conformation. For docking, ligands are usually saved in a format that includes atomic charges and atom types (e.g., PDBQT for AutoDock).

- **Protein Preparation:** The 3D structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and partial charges are assigned. The protein is also typically converted to a compatible format for the docking software.

## Grid Generation

- A grid box is defined around the active site of the target protein. This box specifies the volume in which the docking software will search for binding poses of the ligand. The size and center of the grid box are crucial parameters and are often determined based on the location of a known co-crystallized ligand or by identifying putative binding pockets.

## Molecular Docking

- The prepared ligand is then docked into the defined grid box of the prepared protein using docking software such as AutoDock, AutoDock Vina, or Schrödinger's Glide. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.

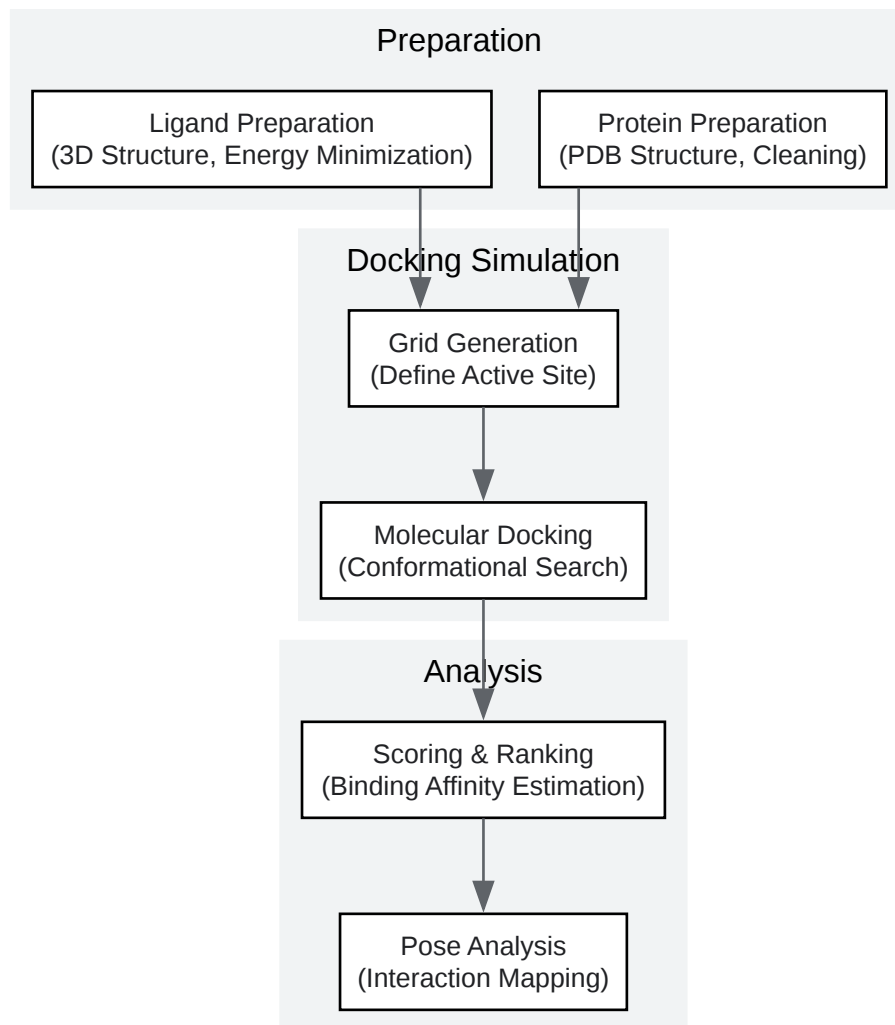
## Scoring and Analysis

- The interactions between the ligand and the protein for each generated pose are evaluated using a scoring function. This function calculates a score, often representing the binding free energy, which predicts the binding affinity. The poses are then ranked based on these scores.
- The best-ranked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

## Visualizations

## Molecular Docking Workflow

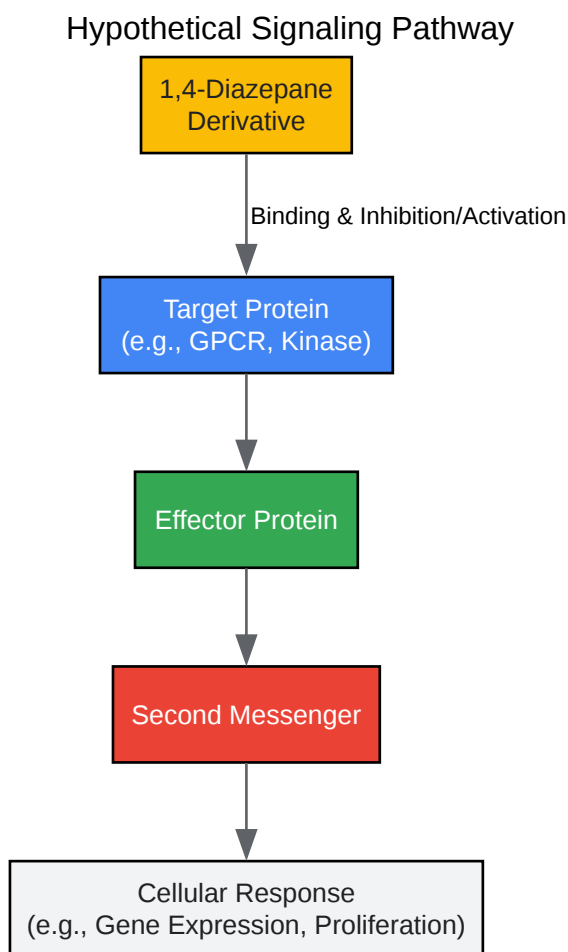
## General Molecular Docking Workflow



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Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

## Hypothetical Signaling Pathway Modulation



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Caption: A diagram showing a potential signaling cascade that could be modulated by a 1,4-diazepane derivative.

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